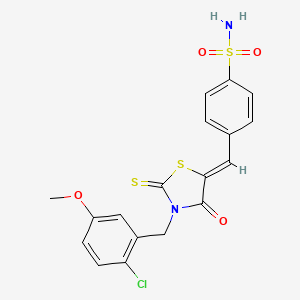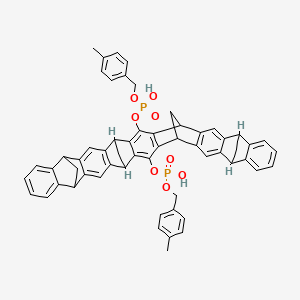
SARS-CoV-2-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-29 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific viral proteins and disrupt the virus’s ability to replicate and spread within the host.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-29 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Key Intermediates: This step involves the preparation of essential building blocks through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-29 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to alter its functional groups.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication and its interactions with viral proteins.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Wirkmechanismus
SARS-CoV-2-IN-29 exerts its effects by targeting specific viral proteins essential for the replication and spread of SARS-CoV-2. The compound binds to these proteins, inhibiting their function and preventing the virus from replicating within the host cells. Key molecular targets include the viral protease and polymerase enzymes, which are crucial for viral RNA synthesis and processing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Uniqueness
SARS-CoV-2-IN-29 is unique in its specific binding affinity and mechanism of action compared to other antiviral compounds. Its ability to target multiple viral proteins simultaneously may offer a broader spectrum of antiviral activity and reduce the likelihood of resistance development.
Eigenschaften
Molekularformel |
C58H48O8P2 |
|---|---|
Molekulargewicht |
934.9 g/mol |
IUPAC-Name |
[22-[hydroxy-[(4-methylphenyl)methoxy]phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-methylphenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C58H48O8P2/c1-29-11-15-31(16-12-29)27-63-67(59,60)65-57-53-49-25-51(47-23-43-39-19-37(41(43)21-45(47)49)33-7-3-5-9-35(33)39)55(53)58(66-68(61,62)64-28-32-17-13-30(2)14-18-32)56-52-26-50(54(56)57)46-22-42-38-20-40(44(42)24-48(46)52)36-10-6-4-8-34(36)38/h3-18,21-24,37-40,49-52H,19-20,25-28H2,1-2H3,(H,59,60)(H,61,62) |
InChI-Schlüssel |
UISDVUOJXUVIOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COP(=O)(O)OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)(O)OCC1=CC=C(C=C1)C)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


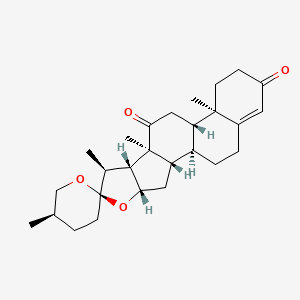
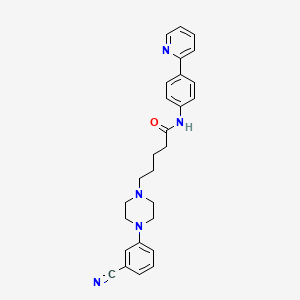
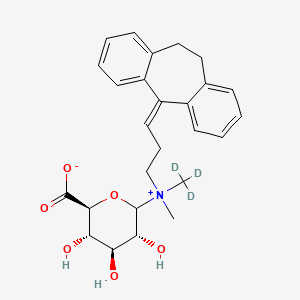
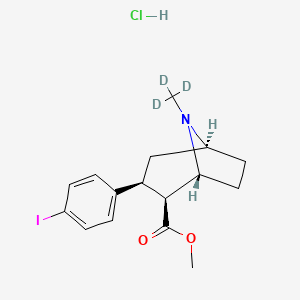


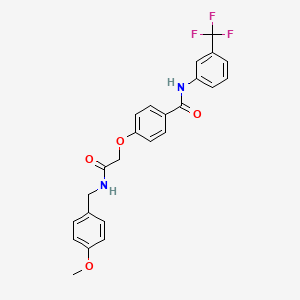
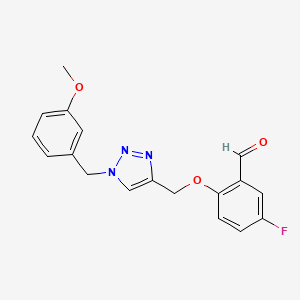
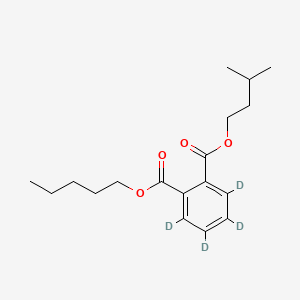
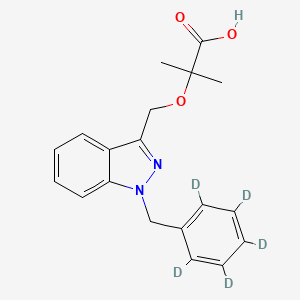
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
